5-Bromo-3-nitropyridine-2-carbaldehyde
Overview
Description
5-Bromo-3-nitropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3BrN2O3 . It is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . It is mainly used in organic synthesis reactions . It can serve as an important intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and drugs . It can also be used as a dye and dye intermediate .
Synthesis Analysis
5-Bromo-3-nitropyridine-2-carbaldehyde can be synthesized through several methods. One common method is to react 3-nitropyridine-2-carbaldehyde with bromoalkanes to obtain the desired product .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-nitropyridine-2-carbaldehyde consists of a pyridine ring substituted with a bromo group at the 5-position, a nitro group at the 3-position, and a carbaldehyde group at the 2-position .Physical And Chemical Properties Analysis
5-Bromo-3-nitropyridine-2-carbaldehyde is a yellow crystal with a unique odor . It is a solid at room temperature and is soluble in organic solvents such as ethanol and dichloromethane . The predicted density is 1.888±0.06 g/cm3 . The predicted boiling point is 316.6±42.0 °C .Scientific Research Applications
Large-Scale Synthesis
5-Bromo-3-nitropyridine-2-carbaldehyde, a derivative of nitropyridine, is utilized in large-scale chemical synthesis. For example, the synthesis of 5-Bromo-2-nitropyridine, a closely related compound, involves hydrogen peroxide oxidation and has been optimized for large-scale production. This process includes safety studies and the development of robust reaction conditions, indicating the compound's significance in industrial chemistry (Agosti et al., 2017).
Spectroscopic Analysis
The compound is also a subject of spectroscopic studies. Fourier transform Raman and infrared spectroscopy have been used to analyze 5-Bromo-2-nitropyridine. These studies provide insights into the molecule's vibrational frequencies, infrared intensities, and Raman scattering activities, contributing to a deeper understanding of its chemical properties (Sundaraganesan et al., 2005).
Computational Chemistry and Molecular Dynamics
5-Bromo-3-nitropyridine-2-carbaldehyde has been the focus of computational chemistry studies. Density functional theory (DFT) and time-dependent DFT calculations have been conducted to understand its molecular structure and energy. These studies include analysis of molecular electrostatic potential, frontier molecular orbitals, electron-hole conversions, and donor-acceptor interactions. Such studies are crucial in predicting the reactivity and interactions of the molecule in various chemical environments (Arulaabaranam et al., 2021).
Safety And Hazards
5-Bromo-3-nitropyridine-2-carbaldehyde is a combustible substance, so it should be kept away from open flames and high temperatures . During use, safety precautions should be taken. It should be handled in a well-ventilated area to avoid inhalation or skin contact . Appropriate protective equipment, such as protective eyewear and gloves, should be worn .
properties
IUPAC Name |
5-bromo-3-nitropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDQWSRCVIZQIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725559 | |
Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitropyridine-2-carbaldehyde | |
CAS RN |
1086838-46-1 | |
Record name | 5-Bromo-3-nitropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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